![molecular formula C11H11F3N4O2 B2552600 2-甲氧基-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺 CAS No. 2034374-15-5](/img/structure/B2552600.png)

2-甲氧基-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

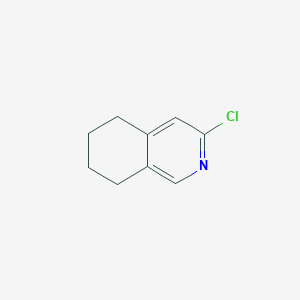

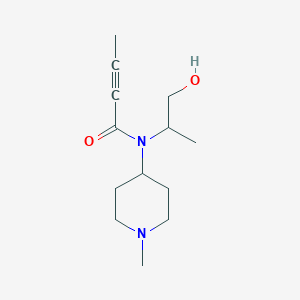

The compound “2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a chemical compound that contains a triazole group . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively . The method for synthesizing similar compounds involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and regulation of the pH value . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and adding methanesulfonic acid into the mixed reaction solution .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can make the compound a strong acid .科学研究应用

Drug Manufacturing Optimization

This compound has been used in the optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products . The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Contamination Analysis

It has been used in a case study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines . Two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP) and its precursor were used .

Synthesis of Heterocyclic Compounds

The compound is part of a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

These heterocycles have found applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .

Fluorescent Probes

The compound has been used as fluorescent probes . This application is particularly useful in biological and chemical research for detecting specific components or processes.

Structural Units of Polymers

The compound has been incorporated into polymers for use in solar cells . This application is part of the ongoing research in the field of renewable energy.

Antibacterial Activity

Newly synthesized triazolo [4,3- a ]pyrazine derivatives, which include this compound, have shown antibacterial activities . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Cancer Prevention Agents

Triazoles, which include this compound, are significant compounds that reduce or eliminate free radicals and therefore protect cells against oxidative injury . This makes them potential cancer prevention agents .

作用机制

未来方向

Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future research directions could involve exploring more about the biological activities of this specific compound and its potential applications in medicine.

属性

IUPAC Name |

2-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2/c1-20-6-9(19)15-5-8-16-17-10-7(11(12,13)14)3-2-4-18(8)10/h2-4H,5-6H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMSEGDADOAYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)

![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)